![molecular formula C9H14O B13633763 (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6S)-5-Oxatricyclo[7100,4,6]decane is a unique organic compound characterized by its tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane typically involves the use of specific organic precursors and controlled reaction conditions. One common method is the pyrolysis synthesis, where organic precursors are thermochemically decomposed at elevated temperatures under a specific atmosphere . This method has been successfully used to synthesize various tricyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale pyrolysis synthesis or other advanced techniques such as spray drying (SD) and spray pyrolysis (SP). These methods are chosen for their efficiency and ability to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in gene expression and cellular functions . These interactions are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- (3R,4S,5S)-4,5-Epoxy-3-(1-Ethyl-Propoxy) Cyclohex-1-Ene-1-Carboxylate
Uniqueness
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4R,6S)-5-oxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2/t6?,7?,8-,9+ |
InChI Key |
JXZWFEFBDGBUGO-WZENYGAOSA-N |
Isomeric SMILES |
C1CC2CC2CC[C@H]3[C@@H]1O3 |
Canonical SMILES |
C1CC2C(O2)CCC3C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


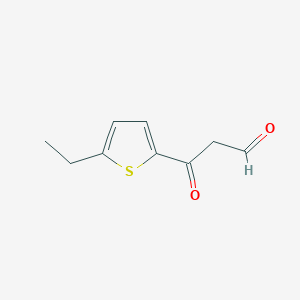
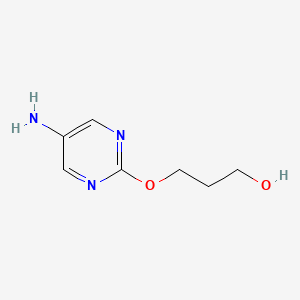
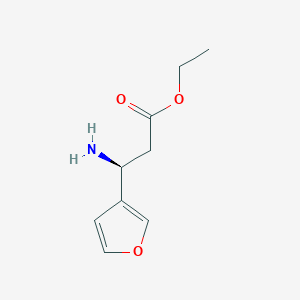

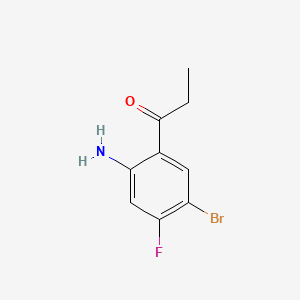
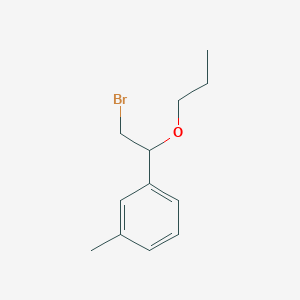
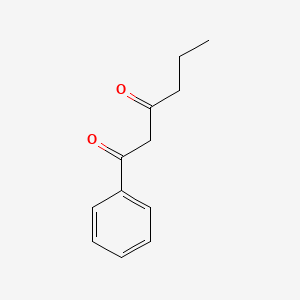
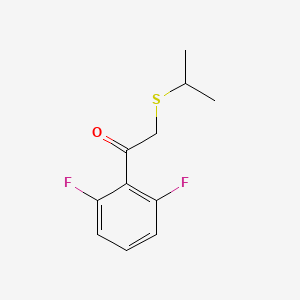
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)

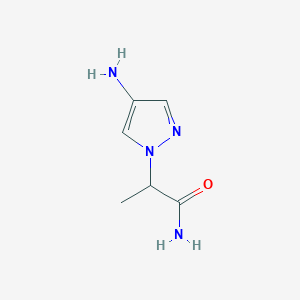
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
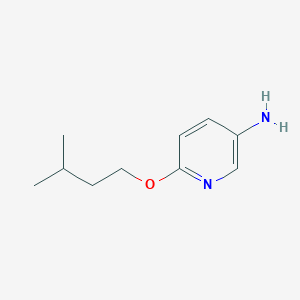
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
